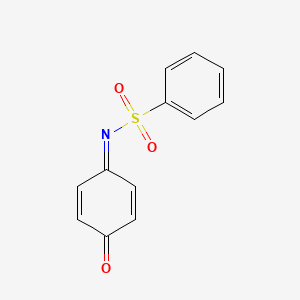![molecular formula C13H10N2 B3824632 benzo[f]quinolin-7-amine](/img/structure/B3824632.png)
benzo[f]quinolin-7-amine
Overview
Description
Benzo[f]quinolin-7-amine is a nitrogen-based heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its broad range of applications in medicinal and industrial chemistry. The structure of this compound consists of a benzene ring fused with a quinoline ring, with an amine group attached at the 7th position. This compound exhibits chemical reactivity similar to other quinoline derivatives, undergoing various nucleophilic and electrophilic substitution reactions .
Preparation Methods
The synthesis of benzo[f]quinolin-7-amine can be achieved through several methods. One common approach involves the Friedländer annulation reaction, where aminonaphthalene carbaldehydes react with primary or secondary alcohols mediated by urea/KOH or with diketones or β-ketoesters . Another method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Additionally, microwave irradiation and ultrasound-promoted synthesis have been employed to achieve efficient synthesis of quinoline derivatives .
Chemical Reactions Analysis
Benzo[f]quinolin-7-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Benzo[f]quinolin-7-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of benzo[f]quinolin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes such as ATP synthase and topoisomerase II, leading to disruption of cellular processes . The compound’s ability to form complexes with these enzymes can result in antimicrobial and anticancer effects.
Comparison with Similar Compounds
Benzo[f]quinolin-7-amine can be compared with other similar compounds, such as:
Benzo[h]quinoline: Another derivative of quinoline with a different fusion pattern of the benzene and quinoline rings.
Pyrroloquinoline: A compound with a pyrrole ring fused to the quinoline structure, exhibiting different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the amine group, which can significantly influence its reactivity and biological activity.
Properties
IUPAC Name |
benzo[f]quinolin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-12-5-1-3-9-10(12)6-7-13-11(9)4-2-8-15-13/h1-8H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUCUUMTUKZYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=CC=N3)C(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50903754 | |
| Record name | NoName_4493 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50903754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[acetyl(benzenesulfonyl)amino]phenyl]-N-(benzenesulfonyl)acetamide](/img/structure/B3824560.png)
![N-[4-[acetyl(benzenesulfonyl)amino]-2,3,5,6-tetrachlorophenyl]-N-(benzenesulfonyl)acetamide](/img/structure/B3824562.png)
![[2-Chloro-4-[(4-chlorophenyl)sulfonylamino]phenyl] benzoate](/img/structure/B3824563.png)
![4-[benzoyl(phenylsulfonyl)amino]-2,3,6-trichlorophenyl benzoate](/img/structure/B3824564.png)
![N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]octanamide](/img/structure/B3824566.png)
![3-phenyl-N-[2,2,2-trichloro-1-[(2,5-dimethylphenyl)carbamothioylamino]ethyl]propanamide](/img/structure/B3824575.png)
![4-({oxo[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]acetyl}amino)benzoic acid](/img/structure/B3824584.png)
![2-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl-ethylamino]ethanol](/img/structure/B3824592.png)
![1-[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-pyrazol-1-ylpropan-1-one](/img/structure/B3824604.png)
![N-(6-{7-HYDROXY-9A,11A-DIMETHYL-2-OXO-1H,3H,3AH,3BH,4H,6H,7H,8H,9H,9BH,10H,11H-CYCLOPENTA[A]PHENANTHREN-1-YL}-2-METHYL-5-OXOHEPTYL)ACETAMIDE](/img/structure/B3824612.png)
![N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide](/img/structure/B3824620.png)
![{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(methyl)amine](/img/structure/B3824637.png)
![2-({[4-(3,4-dimethylphenoxy)phenyl]amino}carbonyl)-3-nitrobenzoic acid](/img/structure/B3824640.png)
